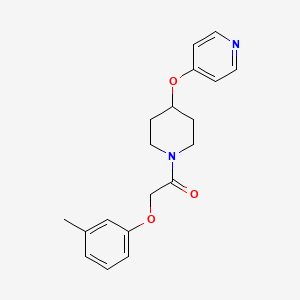

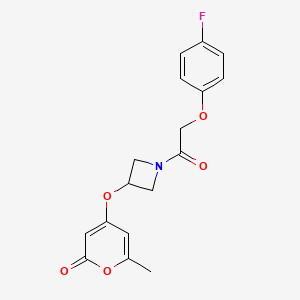

N-(4-methoxybenzyl)-9H-purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxybenzyl)-9H-purin-6-amine” is a chemical compound likely containing a purine structure, which is a heterocyclic aromatic organic compound . The “N-(4-methoxybenzyl)” part suggests a methoxybenzyl group attached to the nitrogen atom of the purine structure .

Synthesis Analysis

While specific synthesis methods for “N-(4-methoxybenzyl)-9H-purin-6-amine” are not available, similar compounds such as N-(4-methoxybenzyl) thiosemicarbazones have been synthesized through condensation reactions .Mechanism of Action

Target of Action

The primary target of N-(4-methoxybenzyl)-9H-purin-6-amine is Glycogen synthase kinase-3 beta (GSK3β) . GSK3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

N-(4-methoxybenzyl)-9H-purin-6-amine interacts with its target, GSK3β, by binding to the active site of the enzyme

Biochemical Pathways

The interaction of N-(4-methoxybenzyl)-9H-purin-6-amine with GSK3β affects various biochemical pathways. GSK3β is involved in the Wnt signaling pathway, insulin signaling, and the regulation of glycogen synthesis . By inhibiting GSK3β, N-(4-methoxybenzyl)-9H-purin-6-amine can potentially influence these pathways, leading to downstream effects such as altered cell growth and metabolism .

Pharmacokinetics

The compound’s solubility can be influenced by the nature of the ligand

Result of Action

The molecular and cellular effects of N-(4-methoxybenzyl)-9H-purin-6-amine’s action are largely dependent on its interaction with GSK3β. By inhibiting this kinase, the compound can potentially alter cellular processes regulated by GSK3β, such as cell growth and metabolism . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-methoxybenzyl)-9H-purin-6-amine. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with GSK3β . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other interacting molecules in the cellular environment .

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-19-10-4-2-9(3-5-10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRWSGYVASKILI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00877158 |

Source

|

| Record name | ADENINE,6N-P-METHOXYBENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-9H-purin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2996427.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B2996428.png)

![N-{2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl}-2,6-dimethoxybenzamide](/img/structure/B2996430.png)

![(2-Thienylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B2996432.png)

![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2996433.png)

![4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2996436.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)

![ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2996445.png)